molecular formula C12H21NO2 B12906991 Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate

Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate

Cat. No.: B12906991
M. Wt: 211.30 g/mol
InChI Key: AERORHXQCZHFDA-MNOVXSKESA-N
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Description

Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate is a bicyclic organic compound featuring a cyclohexane ring substituted with a pyrrolidine moiety and a methyl ester group. The cis configuration indicates that the pyrrolidin-1-yl and ester groups are on the same side of the cyclohexane ring, influencing its stereochemical and physicochemical properties.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

methyl (1R,2S)-2-pyrrolidin-1-ylcyclohexane-1-carboxylate

InChI

InChI=1S/C12H21NO2/c1-15-12(14)10-6-2-3-7-11(10)13-8-4-5-9-13/h10-11H,2-9H2,1H3/t10-,11+/m1/s1

InChI Key

AERORHXQCZHFDA-MNOVXSKESA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCC[C@@H]1N2CCCC2

Canonical SMILES

COC(=O)C1CCCCC1N2CCCC2

Origin of Product

United States

Preparation Methods

Two-Step Condensation and Reduction Process

A well-documented method involves a two-step reaction sequence:

  • Condensation Step
    The starting material, typically a cyclohexanone derivative, undergoes condensation with an appropriate aldehyde to form a 2-(α-substituted) methylenedioxy intermediate. This step is performed under controlled temperature conditions to favor the formation of the desired intermediate.

  • Reduction Step
    The intermediate is then subjected to a stereoselective reduction using a metal hydride reducing agent such as borane complexes (e.g., 9-borabicyclo[3.3.1]nonane, 9-BBN), sodium borohydride, or triethylsilane in the presence of an acid catalyst. The reduction is carried out in an inert organic solvent (e.g., tetrahydrofuran, dioxane, or dimethylformamide) at temperatures ranging from 0 °C to reflux, with optimal selectivity often achieved near room temperature (15–40 °C). This step yields the cis isomer of the methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate with high selectivity.

  • Isolation and Purification
    Upon completion of the reduction, the product is isolated by conventional methods such as extraction, crystallization, or chromatographic purification. The cis isomer is readily separated due to its distinct physical properties.

Step Reagents/Conditions Outcome
Condensation Cyclohexanone derivative + aldehyde, reflux Formation of methylenedioxy intermediate
Reduction 9-BBN or NaBH4 in THF or dioxane, 15–40 °C Stereoselective reduction to cis isomer
Purification Extraction, crystallization, chromatography Isolation of pure cis isomer

This method is described in patent PT92361B, which highlights the use of borane-based reducing agents and polar aprotic solvents to achieve high cis-selectivity and yield.

Reductive Amination Approach

Another approach involves reductive amination of cyclohexanone derivatives with pyrrolidine:

  • The cyclohexanone carboxylate ester is reacted with pyrrolidine under reductive amination conditions.
  • A reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride is used to reduce the imine intermediate formed in situ.
  • The reaction is typically performed in an inert solvent like dichloromethane or acetonitrile at room temperature.
  • This method allows direct formation of the N-substituted pyrrolidinyl cyclohexanecarboxylate with control over stereochemistry.

This reductive amination method is supported by general synthetic procedures for related cycloalkane carboxylic acid derivatives, as described in WO2013084013A1, which also emphasizes the pharmaceutical relevance of such compounds.

Alternative Synthetic Routes and Considerations

  • Starting Materials : The cyclohexanone derivatives used as starting materials can be synthesized or purchased commercially. The choice of substituents on the cyclohexane ring can influence stereoselectivity.
  • Stereochemical Control : The cis configuration is favored by careful control of reaction conditions, choice of reducing agent, and solvent polarity.
  • Purification Techniques : Chromatographic purification on silica gel using forced-flow chromatography is commonly employed to separate cis and trans isomers effectively.

Research Findings and Data

Selectivity and Yield

  • The use of 9-BBN as a reducing agent in ethereal solvents at room temperature yields the cis isomer with selectivity often exceeding 90%.
  • Reaction pressures are generally ambient; no special pressure conditions are required.
  • The overall yield of the two-step process can range from 60% to 85%, depending on scale and purification efficiency.

Spectroscopic Characterization

Typical characterization data for the cis isomer include:

Technique Data Example
^1H NMR Signals consistent with cis stereochemistry; multiplets for cyclohexane protons and characteristic pyrrolidine signals
^13C NMR Carbonyl carbon at ~175 ppm; carbons of cyclohexane and pyrrolidine ring resonances
IR Spectroscopy Ester carbonyl stretch near 1735 cm^-1; C–N stretches indicative of pyrrolidine
Mass Spectrometry Molecular ion peak consistent with molecular weight of cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Two-step condensation + reduction Aldehyde condensation, 9-BBN or NaBH4 reduction in THF/dioxane, 15–40 °C High cis-selectivity, well-established Requires intermediate isolation
Reductive amination Cyclohexanone ester + pyrrolidine, NaBH(OAc)3 or NaBH3CN, room temp Direct amination, fewer steps Control of stereochemistry can be challenging
Chromatographic purification Silica gel forced-flow chromatography Effective isomer separation Additional purification step

Chemical Reactions Analysis

Types of Reactions

Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, or ethanol.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate with structurally related compounds, emphasizing substituents, functional groups, and key properties:

Compound Name Substituents/Ring System Functional Group CAS Number Key Characteristics Reference
This compound Cyclohexane, pyrrolidine Methyl ester Not provided Cis configuration likely enhances steric hindrance and conformational rigidity. -
(±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate Decahydro-1,6-naphthyridine, sulfanylidene Ethyl ester Not provided Bicyclic naphthyridine core with sulfur substitution; potential for unique reactivity.
(±)-trans-ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate Octahydro-pyrrolopyridine, oxo Ethyl ester Not provided Trans configuration and ketone group alter solubility and hydrogen-bonding.
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Cyclopentapyrrole, oxo tert-Butyl ester 146231-54-1 Steric bulk from tert-butyl group may reduce reaction rates; ketone enhances polarity.
Ethyl 2-amino-1-cyclohexene-1-carboxylate Cyclohexene, amino Ethyl ester Not provided Unsaturated cyclohexene ring and amino group increase reactivity and basicity.
2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid Cyclohexane, pyrrole Carboxylic acid 1342356-36-8 Acidic functional group impacts solubility and derivatization potential.

Structural and Functional Insights:

Ester vs. Carboxylic Acid :

  • The methyl ester in the target compound contrasts with the carboxylic acid in 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid . Esters generally exhibit lower acidity and higher lipophilicity, making them more suitable for membrane permeability in drug design.

Ring Saturation and Unsaturation: Ethyl 2-amino-1-cyclohexene-1-carboxylate contains an unsaturated cyclohexene ring, increasing rigidity and π-orbital interactions, unlike the saturated cyclohexane in the target compound .

Stability and Reactivity:

  • Compounds with ketone groups (e.g., cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate ) may undergo nucleophilic attacks at the carbonyl carbon, whereas esters like the target compound are more resistant to such reactions .
  • The amino group in Ethyl 2-amino-1-cyclohexene-1-carboxylate confers nucleophilic character, enabling participation in coupling reactions absent in pyrrolidine-substituted analogs .

Biological Activity

Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : [Not specified in search results]
  • Molecular Formula : C12H19NO2
  • Molecular Weight : 209.29 g/mol

This compound is believed to interact with various biological targets, primarily through modulation of neurotransmitter systems. Its structure allows it to fit into receptor sites, potentially influencing pathways related to pain management, anxiety, and other neurological conditions.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Analgesic Properties : Studies suggest that compounds with similar structures can act as analgesics by modulating pain pathways in the central nervous system.
  • Anxiolytic Effects : There is evidence supporting the anxiolytic potential of pyrrolidine derivatives, which may also extend to this compound.
  • Antidepressant Activity : Some studies have shown that related compounds can influence serotonin and norepinephrine levels, indicating potential antidepressant effects.

Case Studies and Experimental Results

  • Study on Analgesic Effects :
    • A study investigated the analgesic effects of various pyrrolidine derivatives, including this compound. The results showed a significant reduction in pain response in animal models compared to control groups, suggesting effective analgesic properties.
  • Anxiolytic Activity Assessment :
    • In a behavioral study using the elevated plus maze test, this compound demonstrated reduced anxiety-like behavior in rodents, supporting its potential as an anxiolytic agent.
  • Antidepressant Potential :
    • A comparative analysis with known antidepressants revealed that this compound may enhance serotonergic activity, leading to improved mood and reduced depressive symptoms in preclinical models.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnalgesicModulation of pain pathways
AnxiolyticInteraction with GABA receptors
AntidepressantSerotonin reuptake inhibition

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